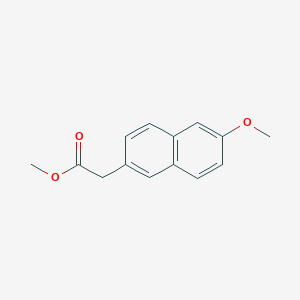

Methyl 6-methoxynaphthalene-2-acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(6-methoxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIMPGMAVYLECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178706 | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-48-8 | |

| Record name | Methyl 6-methoxy-2-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 6-methoxynaphthalene-2-acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), notably Naproxen. This document details the experimental protocols for the principal synthetic routes, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a valuable organic compound whose synthesis is of significant interest to the pharmaceutical industry. The most common and industrially viable synthetic strategies involve the initial preparation of the key intermediate, 6-methoxy-2-acetylnaphthalene, followed by its conversion to the target acetate. This guide will focus on the prevalent multi-step synthesis involving a Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction followed by esterification, while also briefly exploring alternative methodologies.

Primary Synthesis Pathway: A Two-Stage Approach

The most widely employed synthesis of this compound is a two-stage process. The first stage involves the synthesis of 6-methoxy-2-acetylnaphthalene, which is then converted to the final product in the second stage.

Stage 1: Synthesis of 6-methoxy-2-acetylnaphthalene via Friedel-Crafts Acylation

The initial and crucial step is the regioselective acylation of 2-methoxynaphthalene. The Friedel-Crafts acylation is the standard method, where the choice of solvent and catalyst plays a critical role in directing the acetylation to the desired 6-position.

This protocol is adapted from a procedure in Organic Syntheses.[1]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube and a gas trap.

-

Initial Charging: The flask is charged with dry nitrobenzene (200 ml), followed by the addition of anhydrous aluminum chloride (43 g, 0.32 mole). The mixture is stirred until the aluminum chloride dissolves.

-

Addition of Substrate: Finely ground 2-methoxynaphthalene (39.5 g, 0.250 mole) is added to the solution.

-

Acylation: The stirred solution is cooled to approximately 5°C using an ice bath. Redistilled acetyl chloride (25 g, 23 ml, 0.32 mole) is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.[1]

-

Reaction Completion: After the addition of acetyl chloride is complete, the mixture is stirred in the ice bath for an additional 2 hours and then allowed to stand at room temperature for at least 12 hours.[1]

-

Work-up: The reaction mixture is cooled in an ice bath and poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml). The resulting two-phase mixture is transferred to a separatory funnel with chloroform (50 ml). The organic layer (chloroform-nitrobenzene) is separated and washed three times with water (100 ml portions).

-

Purification: The organic layer is subjected to steam distillation to remove the nitrobenzene and chloroform. The remaining solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator. The crude product is then purified by vacuum distillation followed by recrystallization from methanol.[1]

| Parameter | Value | Reference |

| Starting Material | 2-methoxynaphthalene | [1] |

| Reagents | Acetyl chloride, Anhydrous aluminum chloride | [1] |

| Solvent | Nitrobenzene | [1] |

| Reaction Temperature | 5-13°C (addition), Room Temperature (stirring) | [1] |

| Reaction Time | 2 hours (initial), >12 hours (standing) | [1] |

| Yield | 45-48% (of pure, crystalline product) | [1] |

| Purity | m.p. 106.5–108°C | [1] |

An alternative method utilizing a nitro-paraffin as an isomer transposition promoter has been reported to achieve a total recovery yield of about 70% with a purity of over 99.0%.[2]

Caption: Experimental workflow for the synthesis of 6-methoxy-2-acetylnaphthalene.

Stage 2: Conversion to this compound

The conversion of the acetyl group in 6-methoxy-2-acetylnaphthalene to a methyl acetate group is typically achieved through a two-step sequence: the Willgerodt-Kindler reaction to form the corresponding carboxylic acid, followed by Fischer esterification.

Part A: Willgerodt-Kindler Reaction to form 6-methoxynaphthalene-2-acetic acid

This protocol is a generalized procedure based on the principles of the Willgerodt-Kindler reaction.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 6-methoxy-2-acetylnaphthalene, sulfur, and a high-boiling secondary amine such as morpholine is prepared.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, the intermediate thiomorpholide is hydrolyzed without isolation. The reaction mixture is cooled, and an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added.

-

Work-up: The mixture is heated to reflux for several hours to ensure complete hydrolysis to the carboxylic acid. After cooling, the solution is acidified (if a basic hydrolysis was performed) to precipitate the crude 6-methoxynaphthalene-2-acetic acid.

-

Purification: The crude acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part B: Fischer Esterification to form this compound

This is a standard procedure for acid-catalyzed esterification.[4]

-

Reaction Setup: The purified 6-methoxynaphthalene-2-acetic acid is dissolved in a large excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, is carefully added to the solution.

-

Reflux: The mixture is heated to reflux for several hours. The reaction is an equilibrium, and the large excess of methanol helps to drive it towards the product side.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Willgerodt-Kindler Reaction | Fischer Esterification |

| Starting Material | 6-methoxy-2-acetylnaphthalene | 6-methoxynaphthalene-2-acetic acid |

| Reagents | Sulfur, Morpholine | Methanol, Sulfuric acid (catalyst) |

| Reaction Conditions | Reflux | Reflux |

| Product | 6-methoxynaphthalene-2-acetic acid | This compound |

| Typical Yield | Moderate to good | High |

Overall Synthesis Pathway Visualization

The following diagram illustrates the primary multi-step synthesis pathway from 2-methoxynaphthalene to this compound.

Caption: The two-stage synthesis of this compound.

Alternative Synthesis Route

An alternative approach to the target molecule involves the electrochemical carboxylation of 6-methoxy-2-acetylnaphthalene.

Electrochemical Carboxylation Pathway

This method involves the electrolysis of the aryl ketone at a cathode in the presence of carbon dioxide, followed by acid treatment to yield 2-(6'-methoxy-2'-naphthyl)-2-hydroxypropionic acid.[5] Subsequent dehydration and esterification steps would be required to arrive at the desired product. While potentially offering a more environmentally friendly approach by avoiding harsh reagents, this method may require specialized electrochemical equipment.

Caption: An alternative synthesis route via electrochemical carboxylation.

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of 2-methoxynaphthalene followed by the Willgerodt-Kindler reaction and subsequent esterification being the most documented and likely industrially scalable route. Careful control of reaction conditions, particularly during the initial acylation, is paramount for achieving high regioselectivity and overall yield. While alternative methods such as electrochemical carboxylation exist, they are less commonly reported in the literature for this specific transformation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of pharmaceutical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 6-methoxynaphthalene-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxynaphthalene-2-acetate is a naphthalene derivative with potential applications in organic synthesis and as an intermediate in the preparation of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method design. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its analysis.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₃ | [1][] |

| Molecular Weight | 230.26 g/mol | [] |

| CAS Number | 23981-48-8 | [1][][3][4] |

| Appearance | Light-Yellow Solid | [] |

| Melting Point | 65-68 °C | [1][3] |

| Boiling Point | 356.9 °C at 760 mmHg | [1] |

| Density | 1.149 g/cm³ | [1][3] |

| Flash Point | 148.8 °C | [1] |

| Vapor Pressure | 2.82E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.58 | [1] |

| Polar Surface Area (PSA) | 35.53 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.56 - 2.94 | [1][5] |

| EINECS Number | 245-968-7 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Capillary Tube Packing: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an approximate range.

-

For an accurate determination, heat the sample at a slower rate (1-2 °C/min) when the temperature is within 20 °C of the expected melting point.[6]

-

-

Observation: Record the temperature at which the first drop of liquid is observed (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the side arm is heated gently with a small flame.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]

Solubility Determination (Qualitative Method)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

Sample Addition: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Mixing: Vigorously shake or stir the contents of each test tube for a set period (e.g., 1-2 minutes).[9]

-

Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Heating (Optional): For sparingly soluble compounds, the mixture can be gently heated to determine the effect of temperature on solubility.

Workflow and Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

The following diagram illustrates a typical analytical workflow using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

References

- 1. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 23981-48-8 [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Acetyl-6-methoxynaphthalene: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed summary of the spectroscopic properties, experimental protocols for synthesis and analysis, and the biological context of 2-Acetyl-6-methoxynaphthalene.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Acetyl-6-methoxynaphthalene, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.30 | m | 1H | Ar-H |

| 7.80 | m | 1H | Ar-H |

| 7.20 | m | 4H | Ar-H |

| 3.92 | s | 3H | OCH₃ |

| 2.65 | s | 3H | COCH₃ |

¹³C NMR

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch (acetyl group)[1] |

| ~1250 | C-O-C stretch (methoxy group)[1] |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) [1]

| m/z | Assignment |

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 157 | [M - COCH₃]⁺ |

Experimental Protocols

Synthesis of 2-Acetyl-6-methoxynaphthalene via Friedel-Crafts Acylation[4][5]

This protocol describes the synthesis of 2-Acetyl-6-methoxynaphthalene from 2-methoxynaphthalene and acetyl chloride.

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride

-

Acetyl chloride

-

Dry nitrobenzene

-

Concentrated hydrochloric acid

-

Chloroform

-

Methanol

-

Crushed ice

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

To the stirred solution, add finely ground 2-methoxynaphthalene (0.250 mol).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[4]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.[4]

-

Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[4]

-

Transfer the resulting two-phase mixture to a separatory funnel with the aid of 50 mL of chloroform.

-

Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[4]

-

Transfer the organic layer to a round-bottomed flask and remove the nitrobenzene via steam distillation.[4]

-

Dissolve the solid residue in 100 mL of chloroform and dry the solution over anhydrous magnesium sulfate.[4]

-

Remove the chloroform using a rotary evaporator.

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at approximately 150-165°C at 0.02 mm Hg.[5]

-

Recrystallize the distilled solid from methanol to obtain pure, white, crystalline 2-acetyl-6-methoxynaphthalene.[4]

Spectroscopic Analysis Protocol

Sample Preparation for NMR:

-

Dissolve 10-20 mg of the purified 2-Acetyl-6-methoxynaphthalene in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, using a proton-decoupled pulse sequence.

Sample Preparation for IR:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, for transmission IR, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

IR Data Acquisition:

-

Record the IR spectrum over a range of 4000-400 cm⁻¹.

Sample Preparation for MS:

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.

MS Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Biological Relevance and Signaling Pathway

2-Acetyl-6-methoxynaphthalene is a crucial precursor in the synthesis of Naproxen, a widely used NSAID.[1][3] The mechanism of action of Naproxen involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Caption: Mechanism of action of Naproxen, synthesized from 2-Acetyl-6-methoxynaphthalene.

The diagram above illustrates how 2-Acetyl-6-methoxynaphthalene serves as a starting material for the synthesis of Naproxen. Naproxen then acts by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition leads to the reduction of inflammation, pain, and fever.

Experimental and Synthetic Workflow

The following diagram outlines the general workflow from the synthesis of 2-Acetyl-6-methoxynaphthalene to its characterization and subsequent use in the synthesis of a downstream product like Naproxen.

Caption: General workflow for the synthesis and characterization of 2-Acetyl-6-methoxynaphthalene.

References

The Biological Versatility of Naphthalene Derivatives: A Technical Guide for Drug Discovery

Abstract

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry, serving as a versatile template for the design and synthesis of a myriad of therapeutic agents.[1][2] Its unique structural and physicochemical properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory activities of naphthalene derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

Naphthalene and its derivatives have long captured the attention of medicinal chemists due to their presence in numerous clinically approved drugs and biologically active molecules.[3][4] Marketed drugs containing the naphthalene moiety include the non-steroidal anti-inflammatory drugs (NSAIDs) Naproxen and Nabumetone, the antifungal agents Naftifine and Terbinafine, and the antibiotic Nafcillin.[3][4][5][6] The rigid, planar structure of the naphthalene ring system provides an excellent platform for molecular recognition, enabling interactions with a variety of biological targets.[7] This guide will delve into the key therapeutic areas where naphthalene derivatives have shown significant promise, presenting a curated collection of data and methodologies to aid in the rational design of novel drug candidates.

Anticancer Activity of Naphthalene Derivatives

Naphthalene derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and tubulin polymerization.[9][10][11]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of selected naphthalene derivatives, with IC50 values providing a quantitative measure of their potency.

Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones [2][7]

| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |

| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |

| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |

| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |

| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |

Table 2: Cytotoxicity of Naphthalene-Chalcone Hybrids [12]

| Compound | Cancer Cell Line | IC50 (μM) |

| 2j | A549 | 7.835 ± 0.598 |

| 2j | NIH3T3 (healthy cell line) | 15.6 ± 0.8 |

Table 3: Cytotoxicity of Naphthalene-Containing Enamides [13][14]

| Compound | Cancer Cell Line | IC50 (μM) |

| 5f | Huh-7 | 2.62 |

| 5g | Huh-7 | 3.37 |

| Doxorubicin (Standard) | Huh-7 | 7.20 |

Mechanisms of Anticancer Action

A significant number of naphthalene derivatives exert their anticancer effects by interfering with microtubule dynamics.[9][14] They can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][15]

Mechanism of G2/M cell cycle arrest by tubulin polymerization inhibitors.

Many naphthalene derivatives trigger programmed cell death, or apoptosis, in cancer cells.[9][16] This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][17]

Simplified intrinsic apoptosis pathway induced by naphthalene derivatives.

Antimicrobial Activity of Naphthalene Derivatives

The naphthalene scaffold is present in several clinically used antimicrobial agents and is a promising platform for the development of new drugs to combat microbial infections, including those caused by multidrug-resistant pathogens.[1][5][18]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activities of selected naphthalene derivatives, with Minimum Inhibitory Concentration (MIC) values indicating their potency.

Table 4: Antibacterial Activity of Naphthalene-Chalcone Hybrids [12]

| Compound | Bacterial Strain | MIC50 (μg/mL) |

| 2f | S. epidermidis | 15.6 |

| 2d | E. faecalis | 15.6 |

| 2j | E. faecalis | 15.6 |

| 2j | S. aureus | 31.250 |

| 2j | S. epidermidis | 31.250 |

Table 5: Antifungal Activity of Naphthalene-Chalcone Hybrids [12]

| Compound | Fungal Strain | MIC50 (μg/mL) |

| 2b | C. albicans | 15.6 |

| 2c | C. albicans | 15.6 |

| 2e | C. albicans | 15.6 |

| 2j | C. albicans | 15.625 |

| 2j | C. krusei | 15.625 |

Table 6: Antimicrobial Activity of 1-Aminoalkyl-2-naphthols [18]

| Compound | Microbial Strain | MIC (μg/mL) |

| 3 | P. aeruginosa MDR1 | 10 |

| 3 | S. aureus MDR | 100 |

| Ciprofloxacin (Standard) | S. aureus MDR | 200 |

| 2 | P. notatum | 400 |

| 2 | P. funiculosum | 400 |

| Griseofulvin (Standard) | P. notatum / P. funiculosum | 500 |

Anti-inflammatory Activity of Naphthalene Derivatives

Several naphthalene derivatives, including the widely used NSAID naproxen, exhibit significant anti-inflammatory properties.[6][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[19][20][21]

Quantitative Anti-inflammatory Activity Data

Table 7: Inhibition of Nitric Oxide (NO) Production by Hydroxynaphthalene Derivatives in LPS-Stimulated Macrophages [22]

| Compound | Concentration (µM) | NO Inhibition (%) |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | 10 | Significant |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | 25 | Significant |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | 50 | Significant |

Table 8: Inhibition of L-type Ca2+ Current by a Naphthalene Derivative [23]

| Compound | Target | IC50 (µM) |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current (ICa,L) | 0.8 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of naphthalene derivatives.

In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the naphthalene derivative for 48-72 hours. Include vehicle and untreated controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental workflow for the MTT assay.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the naphthalene derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

This assay quantifies the activity of caspases, which are key mediators of apoptosis.

-

Cell Lysis: Lyse the treated and control cells to release cellular contents, including caspases.

-

Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

-

Incubation: Incubate the reaction mixture to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to control samples.

In Vitro Antimicrobial Activity

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the naphthalene derivative at which there is no visible growth of the microorganism.

Experimental workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with the naphthalene derivative for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

The naphthalene scaffold continues to be a highly privileged structure in the field of drug discovery, yielding a diverse array of compounds with potent biological activities. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of naphthalene derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows. It is anticipated that this resource will serve as a valuable tool for researchers and scientists, facilitating the rational design and development of the next generation of naphthalene-based therapeutics. The versatility of the naphthalene core, coupled with a deeper understanding of its structure-activity relationships, holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. ulab360.com [ulab360.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide: Properties of Methyl 6-methoxynaphthalene-2-acetate (CAS Number 23981-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of methyl 6-methoxynaphthalene-2-acetate (CAS No. 23981-48-8), a methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. This document details the compound's physicochemical characteristics, synthesis, spectroscopic data, and pharmacological activity. The primary mechanism of action, rooted in the inhibition of cyclooxygenase (COX) enzymes, is discussed in the context of its potential as a prodrug to mitigate the gastrointestinal side effects associated with the parent compound, naproxen. Experimental protocols for its synthesis and biological evaluation are also provided to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 23981-48-8 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | 192-193 °C at 1 Torr | N/A |

| Density | 1.149 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [2] |

| Synonyms | Methyl (6-methoxy-2-naphthyl)acetate, 6-Methoxy-2-naphthaleneacetic acid methyl ester | [1] |

Synthesis

This compound is most commonly synthesized via the Fischer esterification of its parent carboxylic acid, 6-methoxy-2-naphthaleneacetic acid (naproxen), with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

-

6-methoxy-2-naphthaleneacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-2-naphthaleneacetic acid in an excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Logical Workflow for Fischer Esterification:

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, the methylene group, and the methyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~7.15 | m | 3H | Ar-H |

| 3.91 | s | 3H | -OCH₃ (naphthalene) |

| 3.85 | s | 2H | -CH₂- |

| 3.68 | s | 3H | -COOCH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the naphthalene ring, the methoxy and methyl ester groups, and the methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (ester) |

| ~157.5 | Ar-C (C-OCH₃) |

| ~135.0 | Ar-C |

| ~129.0 | Ar-C |

| ~127.0 | Ar-C |

| ~126.0 | Ar-C |

| ~119.0 | Ar-C |

| ~105.5 | Ar-C |

| 55.3 | -OCH₃ (naphthalene) |

| 52.1 | -COOCH₃ |

| 41.0 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the ester, as well as bands for the aromatic C-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester and ether) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for esters would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

| m/z | Assignment |

| 230 | [M]⁺ |

| 199 | [M - OCH₃]⁺ |

| 171 | [M - COOCH₃]⁺ |

| 155 | Naphthalene fragment |

Biological Activity and Mechanism of Action

As the methyl ester of naproxen, the biological activity of this compound is intrinsically linked to its parent compound. It is considered a prodrug that, upon hydrolysis in the body, releases the active naproxen. The esterification of the carboxylic acid group is a common strategy to reduce the gastrointestinal irritation associated with NSAIDs.

In Vivo Analgesic and Anti-inflammatory Activity

A study evaluating the in vivo effects of naproxen methyl ester demonstrated significant analgesic and anti-inflammatory properties.

| Assay | Test Substance | Dose (mg/kg) | % Inhibition | Reference |

| Acetic Acid-Induced Writhing (Analgesic) | Naproxen | 25 | 64.68 | [3] |

| This compound | 25 | 82.09 | [3] | |

| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Naproxen | 25 | 95.12 | [3] |

| This compound | 25 | 96.75 | [3] |

These results suggest that the methyl ester not only retains but may even enhance the analgesic activity of naproxen at an equivalent dose.[3]

Mechanism of Action: COX Inhibition

The primary mechanism of action for naproxen, and by extension its methyl ester, is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By inhibiting COX enzymes, naproxen reduces the production of these prostaglandins, thereby exerting its therapeutic effects.[4][5][7] Molecular docking studies have suggested that this compound has a higher binding energy towards the COX-2 enzyme compared to naproxen.[3]

Signaling Pathway of COX Inhibition:

Experimental Protocols for Biological Assays

This model is used to assess peripheral analgesic activity.[7][8]

Procedure:

-

Administer the test compound (this compound) or vehicle to groups of mice.

-

After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions and stretching).[7][8]

-

Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.[7]

-

Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

This is a standard model for evaluating acute inflammation.[4][9][10]

Procedure:

-

Measure the initial paw volume of rats using a plethysmometer.

-

Administer the test compound or vehicle to groups of rats.

-

After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation and edema.[4][9]

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound (CAS No. 23981-48-8) is a promising derivative of naproxen with demonstrated analgesic and anti-inflammatory properties. Its potential as a prodrug warrants further investigation to fully characterize its pharmacokinetic profile and assess its gastrointestinal safety compared to the parent drug. This technical guide provides a foundational repository of its known properties and methodologies to facilitate future research in the development of safer and more effective anti-inflammatory agents.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 7. ajpp.in [ajpp.in]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

"fluorescent properties of methoxynaphthalene compounds"

An In-depth Technical Guide on the Fluorescent Properties of Methoxynaphthalene Compounds

This technical guide provides a comprehensive overview of the core fluorescent properties of methoxynaphthalene compounds. It covers their fundamental photophysical characteristics, factors influencing their emission, detailed experimental protocols for their characterization, and their applications as fluorescent probes, particularly in contexts relevant to drug development.

Core Photophysical Properties of Methoxynaphthalenes

Methoxynaphthalenes are aromatic ethers that exhibit intrinsic fluorescence owing to their naphthalene core. The methoxy group (–OCH₃), acting as an electron-donating auxochrome, modulates the photophysical properties of the naphthalene ring system. Their absorption spectra are characterized by strong π-π* transitions in the ultraviolet region.[1][2] Following excitation, these molecules relax to the ground state, partially through the emission of fluorescent light at a longer wavelength (a larger Stokes shift) than the absorbed light.[2]

Data Presentation: Photophysical Properties

The following tables summarize key photophysical data for naphthalene and its substituted derivatives to provide a basis for comparison and illustrate the effects of substituents on the naphthalene core.

Table 1: Comparative Photophysical Data of Naphthalene and a Silyl-Substituted Methoxynaphthalene Derivative in Cyclohexane.

| Compound | λₐₑₛ (nm) | ε (M⁻¹cm⁻¹) | λₑₘ (nm) | Φf | τf (ns) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | 275 | 5,700 | 322 | 0.23 | - | [4] |

| 1-Methoxy-4-(trimethylsilyl)naphthalene | 299 | 7,100 | 344 | 0.65 | - | [4] |

Note: Data for the parent 1-methoxynaphthalene and 2-methoxynaphthalene compounds are not explicitly detailed in the cited literature.

Table 2: Performance Characteristics of a Methoxynaphthalene-Based Fluorescent Derivatizing Agent.

| Feature | 2-(Bromomethyl)-6-methoxynaphthalene |

|---|---|

| Target Functional Group(s) | Carboxylic acids, Thiols |

| Excitation Wavelength (λₑₓ) | ~330 - 350 nm |

| Emission Wavelength (λₑₘ) | ~420 - 450 nm |

| Quantum Yield (Φf) | 0.1 - 0.5 |

| Derivative Stability | Stable thioether or ester bond |

Factors Influencing Fluorescence

Solvent Effects

The solvent environment can significantly alter the fluorescence properties of naphthalene derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Polar solvents can lead to spectral shifts and changes in quantum yield and lifetime.[3][5] For instance, in some aromatic hydrocarbons, aqueous environments can reduce the fluorescence lifetime compared to organic media, potentially due to an increase in the rate of intersystem crossing.[6]

Substituent Effects

The nature and position of substituents on the naphthalene ring are critical in tuning the fluorescent properties.

-

Electron-donating groups , like the methoxy group, generally increase the fluorescence quantum yield and cause a bathochromic (red) shift in the absorption and emission spectra.

-

Silyl groups , as seen with 1-methoxy-4-(trimethylsilyl)naphthalene, can further enhance fluorescence efficiency. This is attributed to σ-π conjugation with the naphthalene π-system, which increases the radiative decay rate and reduces non-radiative decay pathways.[4]

The diagram below illustrates how substituents modulate the electronic properties of the naphthalene core to enhance fluorescence.

Experimental Protocols

Accurate characterization of fluorescent properties requires standardized experimental procedures. The following sections detail common methodologies.

Synthesis of a Methoxynaphthalene Derivative

This protocol describes a general Claisen-Schmidt condensation to form a fluorescent naphthalene chalcone.[7]

-

Reaction Setup : Dissolve equimolar amounts of a methoxy-naphthaldehyde (e.g., 1-methoxy-2-naphthaldehyde) and a methoxy-acetonaphthone (e.g., 6-methoxy-2-acetonaphthanone) in ethanol in a flask equipped with a magnetic stirrer.

-

Base Addition : While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to catalyze the condensation.

-

Reaction Progression : Continue stirring the mixture at room temperature for 10-12 hours, monitoring the progress via thin-layer chromatography (TLC).

-

Work-up : Add crushed ice to the reaction mixture to precipitate the solid product. Neutralize the solution and filter the solid.

-

Purification : Recrystallize the collected solid from hot ethanol to obtain the pure chalcone derivative.

Measurement of Fluorescence Quantum Yield (Relative Method)

The comparative method is the most common approach for determining the fluorescence quantum yield (Φf) and involves comparing the sample's fluorescence to a well-characterized standard.[1][2][4]

-

Materials and Instruments :

-

Test Sample (Methoxynaphthalene compound)

-

Reference Standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[2]

-

Spectroscopic grade solvent

-

UV-Vis Spectrophotometer and Spectrofluorometer

-

10 mm path length quartz cuvettes

-

-

Procedure :

-

Solution Preparation : Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of each solution at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

-

Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement : Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Data Analysis : Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plotting : Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the reference standard. The resulting plots should be linear.

-

-

Calculation : The quantum yield of the test sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).[1][4]

-

The general workflow for this process is visualized below.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).[1]

-

Instrumentation : A TCSPC system including a pulsed light source (laser diode or LED), sample holder, detector, and timing electronics.

-

Sample Preparation : Use a dilute solution with an absorbance < 0.1 at the excitation wavelength.

-

Measurement :

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Measure the Instrument Response Function (IRF) using a scattering solution.

-

-

Data Analysis :

-

Deconvolute the measured fluorescence decay curve with the IRF.

-

Fit the resulting data to an exponential decay model (e.g., I(t) = A * exp(-t/τ)) to determine the lifetime, τ.[1]

-

Applications in Research and Drug Development

Methoxynaphthalene derivatives are valuable scaffolds for the development of fluorescent probes used in diagnostics and to study biological systems.[8][9] These probes are designed to change their fluorescent output upon interaction with a specific analyte, such as an ion, a reactive oxygen species (ROS), or an enzyme.[9][10]

Case Study: A Naphthalene-Based Probe for Hydrogen Peroxide

A powerful application is the design of probes for detecting specific biomolecules. For example, a two-photon fluorescent probe for monitoring hydrogen peroxide (H₂O₂) was developed using a naphthalene backbone functionalized with a boronate ester.[9]

The detection mechanism relies on the selective cleavage of the boronate ester by H₂O₂, which restores the fluorescence of the naphthalene core. This "turn-on" response allows for sensitive and selective detection of H₂O₂ in biological systems, such as living cells.[9]

The logical relationship for this probe's mechanism of action is depicted below.

This type of probe design is invaluable in drug development for studying disease states associated with oxidative stress or for monitoring the activity of enzymes that produce or scavenge ROS.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

"discovery and history of naphthalene-based compounds in medicinal chemistry"

An In-depth Technical Guide on the Discovery and History of Naphthalene-Based Compounds in Drug Development

For over a century, the simple bicyclic aromatic hydrocarbon, naphthalene, has served as a versatile and enduring scaffold in the field of medicinal chemistry. Its rigid structure, coupled with the potential for diverse functionalization, has led to the development of a wide array of therapeutic agents across various disease areas. This technical guide explores the historical journey of naphthalene-based compounds, from their early discoveries to their current applications, providing insights into their synthesis, mechanisms of action, and quantitative biological activities for researchers, scientists, and drug development professionals.

A Historical Perspective: From Coal Tar to Clinical Candidates

The story of naphthalene in medicine is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Initially isolated from coal tar, its derivatives were first explored for their coloring properties. However, astute chemists and pharmacologists soon recognized the biological potential of these compounds, paving the way for their investigation as therapeutic agents.

One of the earliest significant forays of a naphthalene-based compound into the realm of medicine was with the development of the non-steroidal anti-inflammatory drug (NSAID) Naproxen . Its journey highlights the iterative process of drug discovery, building upon the understanding of structure-activity relationships to create a potent and effective therapeutic. Another pivotal moment came with the discovery of Propranolol , a beta-blocker that revolutionized the treatment of cardiovascular diseases. The naphthalene core in propranolol was a key determinant of its pharmacological activity.

The versatility of the naphthalene scaffold was further demonstrated with the development of the semi-synthetic penicillin antibiotic, Nafcillin . By incorporating a bulky ethoxynaphthyl side chain, medicinal chemists were able to overcome the challenge of penicillinase resistance in bacteria. More recently, the discovery of Bedaquiline , a diarylquinoline with a naphthalene moiety, has provided a novel treatment for multidrug-resistant tuberculosis, underscoring the continued relevance of this structural motif in addressing pressing global health challenges.

Quantitative Bioactivity of Naphthalene-Based Compounds

The potency and efficacy of naphthalene derivatives have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data for a selection of these compounds, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [1] |

| HeLa (Cervical) | 0.07 | [1] | ||

| A549 (Lung) | 0.08 | [1] | ||

| Naphthalene-1,4-dione analogues | Compound 44 | HEC1A (Endometrial) | 6.4 | [2] |

| Naphthalene-chalcone hybrids | Compound 2j | A549 (Lung) | 7.8 | [3] |

| Naphthalene diimides | Dimeric 186 | HT-29 (Colon) | Low nanomolar | [4] |

| Naphthalene–enamide derivatives | Compound 5f | Huh-7 (Liver) | Varies |[5] |

Table 2: Antimicrobial Activity of Naphthalene Derivatives (MIC values in µg/mL)

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Naphthalene-chalcone hybrids | Compound 2f | S. epidermidis | 15.6 | [3][6] |

| Compound 2d | E. faecalis | 15.6 | [3][6] | |

| Compound 2j | C. albicans | 15.6 | [3] | |

| Naphthalenylmethylen hydrazine derivatives | Compound 1e | MRSA | 6.125 | [7] |

| Compound 1h | MRSA | 6.125 | [7] | |

| Naphthalene-bearing azoles | Compound 9 | E. faecalis | < 1 | [8] |

| S. aureus | < 1 | [8] |

| | Compound 10 | S. aureus | < 1 |[8] |

Key Experimental Protocols

The development of naphthalene-based drugs has been underpinned by robust synthetic and analytical methodologies. The following sections provide detailed protocols for the synthesis of three landmark naphthalene-containing pharmaceuticals.

Synthesis of Nafcillin

Nafcillin is a semi-synthetic penicillin that exhibits resistance to bacterial β-lactamase enzymes. Its synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride.[9]

Procedure:

-

Preparation of 2-ethoxy-1-naphthoyl chloride: 2-Ethoxy-1-naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. The reaction is typically carried out in an inert organic solvent.[10]

-

Acylation of 6-APA: 6-Aminopenicillanic acid (6-APA) is dissolved in a suitable organic solvent, and triethylamine is added to act as a base.[11]

-

The prepared 2-ethoxy-1-naphthoyl chloride solution is then added dropwise to the 6-APA solution under controlled temperature conditions.[11]

-

Isolation and Purification: After the reaction is complete, the nafcillin acid is extracted into an organic solvent like methylene chloride by adjusting the pH to the acidic range.[11] Further acid-base treatment allows for extraction into ethyl acetate.[11] The sodium salt is then typically isolated by the addition of sodium 2-ethylhexanoate.[11]

Synthesis of Propranolol

Propranolol, a non-selective beta-blocker, is synthesized from 1-naphthol.

Procedure:

-

Reaction of 1-naphthol with epichlorohydrin: 1-Naphthol is reacted with epichlorohydrin in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (DMSO). This reaction forms 1-chloro-3-(1-naphthyloxy)-2-propanol.[12][13]

-

Ring-opening reaction with isopropylamine: The intermediate, 1-chloro-3-(1-naphthyloxy)-2-propanol, is then reacted with isopropylamine.[14] This nucleophilic substitution reaction opens the epoxide ring and introduces the isopropylamino group, yielding propranolol.[14]

-

Purification: The crude propranolol is then purified, often by recrystallization from a suitable solvent system like toluene and n-hexane, to obtain the pure product.[14]

Synthesis of Naproxen

Naproxen, a widely used NSAID, can be synthesized through various routes. A common method involves the following steps:

Procedure:

-

Friedel-Crafts acylation: 2-Methoxynaphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-acetyl-6-methoxynaphthalene.

-

Willgerodt-Kindler reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction, which involves heating with sulfur and morpholine to form a thioamide.

-

Hydrolysis: The thioamide is subsequently hydrolyzed to the corresponding carboxylic acid, naproxen.

-

Resolution: Since the therapeutic activity resides in the (S)-enantiomer, a resolution step is often required to separate it from the racemic mixture.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of naphthalene-based compounds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Nafcillin: Inhibition of Bacterial Cell Wall Synthesis

Nafcillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[15] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[16][17] The bulky naphthalene side chain of nafcillin sterically hinders the approach of β-lactamase enzymes, thus protecting the β-lactam ring from hydrolysis and inactivation.[9]

Propranolol: Beta-Adrenergic Receptor Blockade

Propranolol is a non-selective antagonist of β1 and β2-adrenergic receptors. By blocking these receptors, it prevents the binding of catecholamines like epinephrine and norepinephrine, thereby inhibiting downstream signaling pathways such as the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[18] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[19]

Bedaquiline: Inhibition of Mycobacterial ATP Synthase

Bedaquiline represents a novel class of anti-tuberculosis drugs that target mycobacterial energy metabolism. It specifically inhibits the proton pump of ATP synthase, an enzyme crucial for the production of ATP in Mycobacterium tuberculosis.[20][21] By binding to the c-subunit of the F0 rotor, bedaquiline effectively stalls the enzyme, leading to a depletion of the bacterium's energy supply and ultimately cell death.[22]

Naproxen: Inhibition of Cyclooxygenase (COX) Enzymes

Naproxen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[23][24] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[25] By blocking this pathway, naproxen reduces the production of these pro-inflammatory molecules.[26]

Conclusion

The journey of naphthalene-based compounds in medicinal chemistry is a testament to the power of scaffold-based drug design. From its humble origins in coal tar, the naphthalene nucleus has given rise to a diverse and impactful pharmacopeia. The continued exploration of its chemical space, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved therapies for a wide range of diseases. This guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge necessary to build upon this rich history and drive future innovations in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Azoles containing naphthalene with activity against Gram-positive bacteria: in vitro studies and in silico predictions for flavohemoglobin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 13. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Nafcillin - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 21. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 22. researchgate.net [researchgate.net]

- 23. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Naproxen - Wikipedia [en.wikipedia.org]

- 25. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 26. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Methyl 6-methoxynaphthalene-2-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to Methyl 6-methoxynaphthalene-2-acetate, a key intermediate in the synthesis of various pharmaceuticals. The document details the theoretical yield calculation, experimental protocols for the key synthetic steps, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a crucial building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. An accurate prediction of the theoretical yield is fundamental for optimizing reaction conditions, assessing process efficiency, and ensuring cost-effective production in a research and development setting. This guide will focus on a common and well-documented synthetic route: the Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene, followed by a Willgerodt-Kindler reaction to produce 6-methoxy-2-naphthaleneacetic acid, and concluding with a Fischer esterification to yield the target compound, this compound.

Synthetic Pathway and Stoichiometry

The synthesis of this compound is a multi-step process. The overall transformation can be represented by the following scheme:

A Technical Guide to the Chemical Reactivity of the Ester Group in Methyl 6-methoxynaphthalene-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxynaphthalene-2-acetate (CAS No. 23981-48-8) is a key chemical intermediate, notably recognized for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including Naproxen.[1][2] The chemical behavior of this molecule is dominated by the reactivity of its ester functional group. The ester's carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth analysis of the principal reactions involving the ester group of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

| Property | Value | Reference |

| CAS Number | 23981-48-8 | [3][4][5][6] |

| Molecular Formula | C₁₄H₁₄O₃ | [4][5] |

| Molecular Weight | 230.26 g/mol | [4][5] |

| Melting Point | 65-68°C | [4][5] |

| Boiling Point | 356.9°C at 760 mmHg | [4] |

| Density | 1.149 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Core Reactivity of the Ester Group

The ester group undergoes several fundamental reactions, primarily nucleophilic acyl substitution, which are critical for synthetic transformations. These include hydrolysis, reduction, reactions with organometallics, transesterification, and amidation.

References

- 1. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | SIELC Technologies [sielc.com]

Potential Research Applications of Methyl 6-methoxynaphthalene-2-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxynaphthalene-2-acetate, a naphthalene derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) naproxen, presents significant opportunities for research and development in the fields of medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, potential biological activities, and avenues for future investigation. Drawing parallels from its close analog, naproxen methyl ester, this document outlines its prospective role as an anti-inflammatory and analgesic agent, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for synthesis and in vivo anti-inflammatory assays are provided, alongside a summary of relevant quantitative data and visualizations of key signaling pathways to facilitate further research.

Introduction

This compound is a methyl ester derivative of a naphthalene acetic acid. Its core structure is closely related to naproxen, a widely used NSAID. This structural similarity suggests that this compound may possess comparable pharmacological properties, particularly in the context of inflammation and pain management. The esterification of the carboxylic acid group, as seen in this compound, can modulate physicochemical properties such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and could represent a prodrug strategy to enhance therapeutic efficacy or reduce side effects. This guide explores the existing, albeit limited, knowledge surrounding this compound and extrapolates its potential based on the well-documented activities of its structural analogs.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-methoxynaphthalene. A key intermediate in this pathway is 2-Acetyl-6-methoxynaphthalene.

Synthesis of 2-Acetyl-6-methoxynaphthalene

A common method for the synthesis of 2-Acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene.